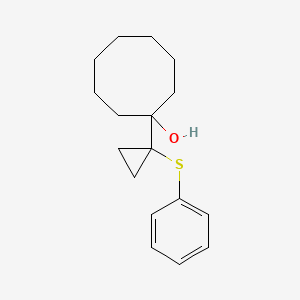![molecular formula C12H21N3O3 B13093361 tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate](/img/structure/B13093361.png)
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate is a complex organic compound that belongs to the class of imidazo[1,2-a][1,4]diazepines
Preparation Methods
The synthesis of tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of an aryl aldehyde with 2-aminopyridine or 2-aminopyrazine, followed by a [4 + 1] cycloaddition with tert-butyl isocyanide . This method is efficient and yields the desired product in good quantities. Industrial production methods often involve similar multi-component reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the imidazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the formation of ergosterol in yeast cells, which is crucial for fungal cell membrane integrity . This inhibition occurs through the interaction with the enzyme Sterol 14-alpha demethylase (CYP51), disrupting the biosynthesis pathway of ergosterol.
Comparison with Similar Compounds
tert-Butyl 2-oxohexahydro-1H-imidazo[1,2-a][1,4]diazepine-8(5H)-carboxylate can be compared with other imidazo[1,2-a] derivatives, such as:
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: Known for its antifungal properties.
Imidazo[1,2-a]pyrazines: These compounds are synthesized via similar methods and have applications in medicinal chemistry.
Imidazo[1,2-a]pyridines: These compounds are also studied for their biological activities and synthetic versatility.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H21N3O3 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3,5,6,7,9,9a-hexahydro-1H-imidazo[1,2-a][1,4]diazepine-8-carboxylate |
InChI |
InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-6-4-5-14-8-10(16)13-9(14)7-15/h9H,4-8H2,1-3H3,(H,13,16) |
InChI Key |
DNEPSQSTSQCAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN2CC(=O)NC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)

![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)




![2-[[4-(4-Chlorophenyl)-5-diethoxyphosphinothioyloxy-1,2,4-triazol-3-yl]sulfanyl]acetonitrile](/img/structure/B13093328.png)



![1,4-Diazabicyclo[3.1.1]heptane](/img/structure/B13093345.png)
